- Azacyclohexanes. XXVII. Synthesis and antiangina activity of nonachlazine stereoisomers, Khimiko-Farmatsevticheskii Zhurnal, 1984, 18(12), 1445-8
Cas no 93643-24-4 ((8aS)-octahydropyrrolo[1,2-a]piperazine)
93643-24-4 structure
Product Name:(8aS)-octahydropyrrolo[1,2-a]piperazine
Numero CAS:93643-24-4
MF:C7H14N2
MW:126.199461460114
MDL:MFCD03787926
CID:803359
PubChem ID:781249
Update Time:2024-10-26
(8aS)-octahydropyrrolo[1,2-a]piperazine Proprietà chimiche e fisiche
Nomi e identificatori
-
- (S)-1,4-DIAZABICYCLO[4.3.0]NONANE
- (8aS)-octahydro-Pyrrolo[1,2-a]pyrazine
- (S)-Octahydropyrrolo[1,2-a]pyrazine
- Pyrrolo[1,2-a]pyrazine,octahydro-, (8aS)-
- (6S)-1,4-Diazabicyclo[4.3.0]nonane
- (8aS)-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine
- (8aS)-Octahydropyrrolo[1,2-a]pyrazine (ACI)
- Pyrrolo[1,2-a]pyrazine, octahydro-, (S)- (ZCI)
- (8aS)-octahydropyrrolo[1,2-a]pyrazine
- (S)-Octahydro-pyrrolo[1,2-a]pyrazine
- (8aS)-octahydropyrrolo[1,2-a]piperazine
- AKOS015995208
- EN300-57837
- (S)-octahydropyrrolo[1,2-alpha]pyrazine
- J-502269
- PS-3853
- FTTATHOUSOIFOQ-ZETCQYMHSA-N
- 93643-24-4
- DTXSID30354765
- BCP27556
- (S)-1,4-Diazabicyclo[4.3.0]nonane,98+%
- MFCD03787926
- J-502512
- (6s)-1,4-diazabicyclo[4,3,0]nonane
- (S)-1,4-Diazabicyclo[4.3.0]nonane, AldrichCPR
- (8aS) -octahydropyrrolo[1,2-a]pyrazine
- SCHEMBL271886
- PYRROLO[1,2-A]PYRAZINE, OCTAHYDRO-, (8AS)-
- AC-7091
-
- MDL: MFCD03787926
- Inchi: 1S/C7H14N2/c1-2-7-6-8-3-5-9(7)4-1/h7-8H,1-6H2/t7-/m0/s1
- Chiave InChI: FTTATHOUSOIFOQ-ZETCQYMHSA-N
- Sorrisi: [C@H]12CNCCN1CCC2
Proprietà calcolate
- Massa esatta: 126.11600
- Massa monoisotopica: 126.115698455g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 9
- Conta legami ruotabili: 0
- Complessità: 103
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 1
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 0.2
- Superficie polare topologica: 15.3Ų
Proprietà sperimentali
- Punto di infiammabilità: 88.833℃
- Coefficiente di ripartizione dell'acqua: Slightly soluble in water.
- PSA: 15.27000
- LogP: 0.32070
(8aS)-octahydropyrrolo[1,2-a]piperazine Dati doganali
- CODICE SA:2933990090
- Dati doganali:
Codice doganale cinese:
2933990090Panoramica:
293399090. altri composti eterociclici contenenti solo eteroatomi azotati. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma
Riassunto:
293399090. composti eterociclici con etero-atomo(i) di azoto. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%
(8aS)-octahydropyrrolo[1,2-a]piperazine Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | YT0011-25g |
(8as)-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine |
93643-24-4 | 95% | 25g |
$2200 | 2023-09-07 | |
| TRC | D679743-10mg |
(S)-1,4-Diazabicyclo[4.3.0]nonane |
93643-24-4 | 10mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D679743-50mg |
(S)-1,4-Diazabicyclo[4.3.0]nonane |
93643-24-4 | 50mg |
$ 95.00 | 2022-06-05 | ||
| TRC | D679743-100mg |
(S)-1,4-Diazabicyclo[4.3.0]nonane |
93643-24-4 | 100mg |
$ 135.00 | 2022-06-05 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S11270-250mg |
(S)-Octahydropyrrolo[1,2-a]pyrazine |
93643-24-4 | 250mg |
¥1208.0 | 2021-09-07 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S11270-1g |
(S)-Octahydropyrrolo[1,2-a]pyrazine |
93643-24-4 | 1g |
¥3058.0 | 2021-09-07 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S11270-100mg |
(S)-Octahydropyrrolo[1,2-a]pyrazine |
93643-24-4 | 100mg |
¥728.0 | 2021-09-07 | ||
| Alichem | A099001218-1g |
(S)-Octahydropyrrolo[1,2-a]pyrazine |
93643-24-4 | 98% | 1g |
$291.50 | 2023-08-31 | |
| Chemenu | CM109115-1g |
(8aS)-octahydropyrrolo[1,2-a]piperazine |
93643-24-4 | 97% | 1g |
$275 | 2021-08-06 | |
| Chemenu | CM109115-5g |
(8aS)-octahydropyrrolo[1,2-a]piperazine |
93643-24-4 | 97% | 5g |
$825 | 2021-08-06 |
(8aS)-octahydropyrrolo[1,2-a]piperazine Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Lithium aluminum hydride
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 15 min, rt → reflux
1.2 Reagents: Water ; 0 °C
1.3 Reagents: Sodium hydroxide Solvents: Water
1.4 Reagents: Water ; 1 h, rt
1.2 Reagents: Water ; 0 °C
1.3 Reagents: Sodium hydroxide Solvents: Water
1.4 Reagents: Water ; 1 h, rt
Riferimento
- Preparation of (diazabicycloalkyl)dibenzoxepines and analogs as dopamine D4 receptor antagonists, United States, , ,
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; < 10 °C; 4 h, reflux
Riferimento
- Compound as potassium channel modulator, China, , ,
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 2 h, rt
Riferimento
- Preparation of novel 6-5 membered fused azole ring derivatives as certain protein kinase inhibitors, World Intellectual Property Organization, , ,
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Acetic acid , Hydrogen Catalysts: Palladium , Palladium dihydroxide Solvents: Methanol ; 12 h, rt
Riferimento
- Quinolone carboxylic acid compound and intermediate, preparation method and application thereof in preparation of anti-gram-positive bacteria or anti-gram-negative bacteria drugs, China, , ,
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran
Riferimento
- Preparation of benzimidazole quinolinones for inhibiting a serine/threonine kinase, World Intellectual Property Organization, , ,
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 3 h, reflux
Riferimento
- Design, synthesis, and structure-activity relationship study of bicyclic piperazine analogs of indole-3-carboxamides as novel cannabinoid CB1 receptor agonists, Bioorganic & Medicinal Chemistry Letters, 2010, 20(24), 7327-7330
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran
Riferimento
- Preparation of benzimidazole quinolinones for inhibiting FGFR3 and treating multiple myeloma, United States, , ,
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran
Riferimento
- Synthesis and inhibitory activity on carbonic anhydrase of some new sulpiride analogs studied by means of a new method, Journal of Medicinal Chemistry, 1986, 29(10), 1814-20
Metodo di produzione 10
Condizioni di reazione
Riferimento
- Preparation of pyrimidine derivatives as 5-HT3 receptor antagonists having agonistic activity on 5-HT1A, World Intellectual Property Organization, , ,
Metodo di produzione 11
Condizioni di reazione
Riferimento
- Preparation of piperazinylpyridine derivatives as 5-HT3 receptor antagonists, pharmaceutical compositions containing them, and their uses, Japan, , ,
Metodo di produzione 12
Condizioni di reazione
Riferimento
- Aralkyl diazabicycloalkane derivatives for CNS disorders, World Intellectual Property Organization, , ,
Metodo di produzione 13
Condizioni di reazione
Riferimento
- Synthesis and evaluation of conformationally restricted N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamines at σ receptors. 2. Piperazines, bicyclic amines, bridged bicyclic amines, and miscellaneous compounds, Journal of Medicinal Chemistry, 1993, 36(16), 2311-20
(8aS)-octahydropyrrolo[1,2-a]piperazine Raw materials
- (8aS)-octahydropyrrolo[1,2-a]piperazine-1,4-dione
- (8aS)-2-benzyloxycarbonyloctahydropyrrolo[1,2-a]pyrazine
- Pyrrolo[1,2-a]pyrazine, octahydro-2-(phenylmethyl)-, (8aS)-
(8aS)-octahydropyrrolo[1,2-a]piperazine Preparation Products
(8aS)-octahydropyrrolo[1,2-a]piperazine Letteratura correlata
-
Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
-
Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
-
J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
-
Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
-
Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
93643-24-4 ((8aS)-octahydropyrrolo[1,2-a]piperazine) Prodotti correlati
- 51102-42-2(8-Methyl-3,8-diazabicyclo[3.2.1]octane)
- 202991-93-3(Piperazine,1-methyl-4-(2-pyrrolidinylmethyl)-)
- 130516-62-0(Piperazine,1-(2-pyrrolidinylmethyl)-, (S)- (9CI))
- 224309-74-4(Piperazine,1-[[(2R)-1-methyl-2-pyrrolidinyl]methyl]-)
- 88327-66-6(Pyrrolo[1,2-a]pyrazine,2-ethyloctahydro-)
- 91445-47-5(3,8-Diazabicyclo[3.2.1]octane-3-ethanamine,8-methyl-)
- 224309-72-2(Piperazine,1-[[(2S)-1-methyl-2-pyrrolidinyl]methyl]-)
- 5654-83-1(1,4-diazabicyclo[4.3.0]nonane)
- 59436-17-8(Pyrrolo[1,2-a]pyrazine, octahydro-2-methyl-)
- 740787-48-8(Pyrrolo[1,2-a]pyrazine,octahydro-3-methyl-, (3R,8aS)-)
Fornitori consigliati
Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
ASIACHEM I&E (JIANGSU) CO., LTD
Membro d'oro
CN Fornitore
Grosso
Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Yunnanjiuzhen
Membro d'oro
CN Fornitore
Grosso
Beyond Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Reagenti